

Application Note: Precision Synthesis and Purification of Z-Glu-NH₂

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Compound of Interest

Compound Name: Z-Glu-NH₂

CAS No.: 6398-06-7

Cat. No.: B2984730

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Executive Summary & Strategic Rationale

Z-Glu-NH₂ (N-benzyloxycarbonyl-L-isoglutamine; CAS: 6398-06-7) is a critical intermediate in peptide chemistry and a specific substrate for enzymatic assays involving glutaminyl cyclase and transglutaminases. Structurally, it possesses a protected N-terminus (Z/Cbz), a primary amide at the C-terminus, and a free carboxylic acid at the C-2 position.

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The Synthetic Challenge: Direct amidation of Z-Glutamic acid (Z-Glu-OH) is chemically ambiguous. Reacting Z-Glu-OH with ammonia typically yields a mixture of the Z and E isomers.

-amide (**Z-Glu-NH₂**) and the

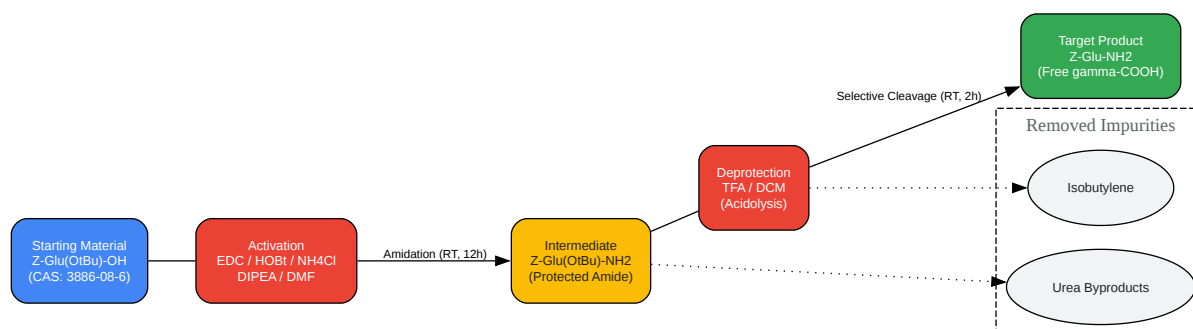
-amide (Z-Gln-OH), which are difficult to separate due to similar polarity.

The Solution: This protocol details the Regioselective Side-Chain Protection Route. By utilizing Z-Glu(OtBu)-OH as the starting material, we force amidation exclusively at the α -position.

-carboxyl group. Subsequent acidolytic deprotection removes the tert-butyl ester while retaining the acid-stable Benzyloxycarbonyl (Z) group.[1] This method ensures >98% regiochemical purity, eliminating the need for complex isomer separation.[1]

Chemical Pathway Visualization

The following diagram illustrates the critical reaction flow, highlighting the orthogonal protection strategy that ensures regioselectivity.



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Figure 1: Orthogonal protection strategy. The OtBu group protects the gamma-carboxyl, forcing amidation at the alpha-position.[1] TFA selectively removes OtBu without affecting the Z-group.[1]

Materials & Equipment

Reagents

Reagent	Grade	Role	CAS No.
Z-Glu(OtBu)-OH	>99%	Starting Material	3886-08-6
Ammonium Chloride (NH ₄ Cl) c1989010908="" _ngghost-ng- c2127666394="" class="inline ng-star- inserted">	ACS Reagent	Nitrogen Source	12125-02-9
EDC·HCl	Coupling Grade	Carbodiimide Activator	25952-53-8
HOBt (anhydrous)	Coupling Grade	Racemization Suppressor	2592-95-2
DIPEA	Anhydrous	Base	7087-68-5
Trifluoroacetic Acid (TFA)	HPLC Grade	Deprotection Agent	76-05-1
Dichloromethane (DCM)	Anhydrous	Solvent	75-09-2

Equipment

- Rotary Evaporator with vacuum control (to prevent bumping).[1]
- High-Performance Liquid Chromatography (HPLC) system (C18 column).[1][2]
- Lyophilizer (Freeze Dryer).[1]
- Glassware: Round bottom flasks, separatory funnels, sintered glass filter.[1]

Detailed Experimental Protocol

Phase 1: Regioselective Amidation

Objective: Convert the [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

-carboxylic acid to a primary amide while the

-carboxylic acid remains protected as a tert-butyl ester.

- Dissolution: In a 250 mL round-bottom flask, dissolve Z-Glu(OtBu)-OH (3.37 g, 10.0 mmol) in anhydrous DMF (30 mL).
- Activation: Add HOBt (1.68 g, 11.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol) to the solution. Stir at 0°C (ice bath) for 15 minutes.
 - Scientific Insight: HOBt forms an active ester intermediate, preventing the high racemization risk associated with direct carbodiimide coupling at the chiral [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

-carbon.

- Amine Addition: Add Ammonium Chloride (1.07 g, 20.0 mmol) followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol).
 - Note: [NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

Cl is used instead of ammonia gas to ensure precise stoichiometry and ease of handling. DIPEA liberates free ammonia in situ.^[1]

- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: [CHCngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

/MeOH 9:1). The starting material ([ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

) should disappear, replaced by the amide (

- Monitoring: HPLC or TLC.[1] The product will become significantly more polar.[1]
- Precipitation:
 - Concentrate the solution to an oil using a rotary evaporator (bath temp < 35°C).
 - Add cold Diethyl Ether (50 mL) to the oil and scratch the flask wall to induce crystallization.
[1]
 - Filter the white precipitate and wash with cold ether (2 x 20 mL).[1]

Purification & Validation Strategy

While the precipitation method yields high purity (>90%), pharmaceutical applications require HPLC purification.[1]

Purification Protocol (Reverse-Phase HPLC)

- Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
- Mobile Phase A: Water + 0.1% TFA.[1]
- Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
- Gradient: 5% B to 60% B over 40 minutes.
- Detection: UV at 214 nm (amide bond) and 254 nm (Z-group aromatic ring).[1]
- Post-Processing: Pool pure fractions and lyophilize.

Analytical Specifications (Self-Validation)

To confirm the identity of **Z-Glu-NH₂** (and distinguish it from Z-Gln-OH), verify the following chemical shifts.

Analytical Method	Expected Signal	Interpretation
ESI-MS	[M+H] ⁺ = 281.3 Da	Confirms Molecular Weight (C H N O).
H NMR (DMSO-d)	12.1 (s, 1H)	Critical: Broad singlet indicates free carboxylic acid (-COOH) at -position.
H NMR (DMSO-d)	7.0 & 7.4 (s, 2H)	Amide protons (-CONH) at -position.
H NMR (DMSO-d)	7.35 (m, 5H)	Aromatic protons of the Z (Cbz) group.

Troubleshooting & Causality Analysis

Observation	Probable Cause	Corrective Action
Low Yield in Phase 1	Incomplete activation of Z-Glu(OtBu)-OH.[1]	Ensure EDC/HOBt are fresh. [1] Increase activation time to 30 min before adding ammonia source.
Product is an Oil	Residual TFA or solvent.[1]	Co-evaporate with Toluene (3x) to remove trace TFA, then triturate with cold Hexane/Ether.[1]
Racemization	High pH or temperature during coupling.[1]	Keep reaction at 0°C during DIPEA addition. Ensure pH does not exceed 8.[1]0.
Presence of Z-Gln-OH	Starting material contamination.[1]	Use Z-Glu(OtBu)-OH (CAS 3886-08-6) specifically.[1][3] Do not use Z-Glu-OH anhydride route unless preparative HPLC is available. [1]

References

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